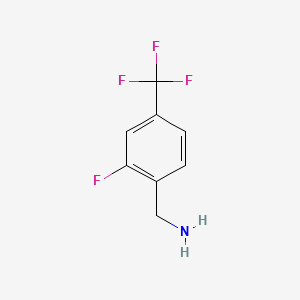

2-Fluoro-4-(trifluoromethyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTBAGAVFDZXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372147 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-05-9 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-(trifluoromethyl)benzylamine, a key fluorinated building block in medicinal chemistry and materials science. This document details its chemical and physical properties, safety and handling protocols, primary applications, and a representative synthetic methodology.

Core Compound Identification

This compound is an organic compound featuring a benzylamine core substituted with both a fluorine atom and a trifluoromethyl group. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel compounds.

-

IUPAC Name : [2-Fluoro-4-(trifluoromethyl)phenyl]methanamine[1]

-

CAS Number : 239087-05-9[1]

-

Chemical Formula : C₈H₇F₄N[1]

Physicochemical and Spectroscopic Data

The integration of fluorine and a trifluoromethyl group imparts distinct physical and chemical characteristics to the benzylamine scaffold. A summary of its key properties is presented below.

| Property | Value |

| Molecular Weight | 193.14 g/mol [2] |

| Appearance | Colorless to light yellow liquid[3] |

| Density | 1.34 g/cm³[3] |

| Refractive Index | n20/D 1.45[3] |

| Boiling Point | Data not widely available |

| Melting Point | Data not widely available |

| Solubility | Data not widely available |

| Purity | ≥ 98% (by GC)[3] |

Safety and Handling Information

Due to its chemical nature, this compound is classified as a corrosive substance. Strict adherence to safety protocols is mandatory when handling this compound.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage.[4] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |

| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

First Aid Measures:

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical advice.[4][6]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, ensuring to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Applications in Research and Drug Development

The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[7][8] this compound serves as a critical building block for creating complex molecules with potential therapeutic applications.

-

Pharmaceutical Synthesis : It is a key intermediate in the development of novel pharmaceuticals, particularly for anti-cancer, anti-inflammatory agents, and drugs targeting neurological disorders.[3] The presence of the fluorine and trifluoromethyl groups can favorably influence the pharmacokinetic (ADME) properties of the final drug compound.[2]

-

Agrochemicals : This compound is utilized in the synthesis of advanced crop protection agents. Its fluorinated structure can enhance the efficacy and stability of herbicides and pesticides.[3]

-

ACAT Inhibitors : It has been used in the preparation of heterocycle-substituted amide derivatives that act as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), a target for managing hypercholesterolemia.[9][10]

The role of this compound as a versatile building block in the drug discovery process is illustrated below.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Buy 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-Fluoro-4-(trifluoromethoxy)benzylamine | 1240257-11-7 | Benchchem [benchchem.com]

- 10. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE | 202522-22-3 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)benzylamine is a fluorinated organic compound with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzylamine core, imparts distinct electronic and steric properties. These characteristics can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual diagrams to support researchers in their understanding and application of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Notes |

| CAS Number | 239087-05-9 | |

| Molecular Formula | C₈H₇F₄N | |

| Molecular Weight | 193.14 g/mol | |

| Physical State | Colorless liquid or solid | There are conflicting reports regarding the physical state at room temperature. Some sources describe it as a liquid, while others report a melting point that would classify it as a solid. |

| Melting Point | 46 °C | Reported by a single source; other sources do not specify a melting point and describe the compound as a liquid. |

| Boiling Point | 177 °C | |

| Density | 1.312 g/cm³ | |

| Refractive Index | 1.453 | |

| pKa (estimated) | ~9.0 | This is an estimated value based on the typical pKa of benzylamines, adjusted for the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Experimental determination is recommended for precise applications. |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | Predicted based on the "like dissolves like" principle. The molecule has a nonpolar aromatic ring and a polar amine group, suggesting solubility in a range of organic solvents. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, prepare a new sample and heat the apparatus to a temperature approximately 20 °C below the previously observed melting point.

-

Set the heating rate to a slow 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[1] A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or aluminum block)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound into the test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.

-

Heat the apparatus gently.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[2][3]

Density Determination

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

Procedure (using a graduated cylinder):

-

Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

-

Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

-

Weigh the graduated cylinder containing the liquid and record the total mass.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the total mass.

-

Calculate the density by dividing the mass of the liquid by its volume.[4][5]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solvent (e.g., a mixture of water and a co-solvent like ethanol if the amine is not fully water-soluble)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized HCl solution, adding small, known volumes (e.g., 0.1-0.5 mL increments).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot a graph of pH versus the volume of HCl added.

-

The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This can be determined from the graph as the pH at half the volume of titrant required to reach the equivalence point. Alternatively, the equivalence point can be determined from the first derivative of the titration curve.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer or shaker

-

A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small, known volume of the chosen solvent (e.g., 1 mL).

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

-

If the solid has not completely dissolved, incrementally add more solvent in known volumes, agitating after each addition, until the solid dissolves completely.

-

Record the total volume of solvent required to dissolve the initial mass of the solute.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[6][7]

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for the preparation of this compound.

Caption: Synthesis of this compound.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. byjus.com [byjus.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)benzylamine is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this moiety.[3][4] These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound.

Molecular Structure and IUPAC Name

The structure of this compound consists of a benzylamine core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring.

IUPAC Name: [2-Fluoro-4-(trifluoromethyl)phenyl]methanamine[5]

Chemical Formula: C₈H₇F₄N[5][6]

The relationship between the common name and the IUPAC nomenclature is illustrated below:

Caption: Logical relationship between the molecular structure and IUPAC name.

Physicochemical Properties

A summary of the available quantitative data for this compound and its isomer is presented below. It is important to note that data for the specific 2-fluoro-4-(trifluoromethyl) isomer is limited, and some reported values may correspond to the more common 4-fluoro-2-(trifluoromethyl) isomer.

| Property | Value | CAS Number | Source |

| Molecular Weight | 193.14 g/mol | 239087-05-9 | [6] |

| Appearance | Red-brown crystalline powder | 239087-05-9 | [5] |

| Boiling Point | 177 °C | 202522-22-3 (isomer) | [7] |

| Density | 1.312 g/cm³ | 202522-22-3 (isomer) | [7] |

| Flash Point | 73 °C | 202522-22-3 (isomer) | [7] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in other common solvents. | 239087-05-9 | [5] |

Synthesis and Experimental Protocols

General Synthetic Pathway:

The synthesis involves the catalytic hydrogenation of the precursor, 2-fluoro-4-(trifluoromethyl)benzonitrile.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Application of 2-Fluoro-4-(trifluoromethyl)benzylamine: A Technical Guide for Drug Discovery Professionals

Introduction: 2-Fluoro-4-(trifluoromethyl)benzylamine is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups can significantly influence the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its application in the development of therapeutic agents, with a focus on enzyme inhibitors relevant to cancer and metabolic diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 239087-05-9 |

| Molecular Formula | C₈H₇F₄N |

| Molecular Weight | 193.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically ≥97% |

Commercial Availability and Pricing

This compound and its isomers are commercially available from a variety of suppliers specializing in chemical building blocks for research and development. The typical purity offered is ≥97%. Pricing can vary depending on the supplier and the quantity ordered. Below is a representative summary of suppliers and indicative pricing.

| Supplier | Product Name | CAS Number | Purity | Quantity | Indicative Price (USD) |

| Supplier A | This compound | 239087-05-9 | min 97% | 1 g | $44.02[1] |

| Supplier B | 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 | - | 5 g | $37.00[2] |

| 25 g | $117.00[2] | ||||

| Supplier C | 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 | - | 250 mg | $121.00 |

Synthesis of Fluorinated Benzylamines

The synthesis of fluorinated benzylamines, such as the isomers of the title compound, can be achieved through various synthetic routes. A common method involves the reduction of the corresponding benzonitrile.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzylamine

This protocol describes the synthesis of an isomer, 4-Fluoro-2-(trifluoromethyl)benzylamine, via the hydrogenation of 4-fluoro-2-(trifluoromethyl)benzonitrile.

Materials:

-

4-fluoro-2-(trifluoromethyl)benzonitrile (2.0 g)

-

Ethanol (10.0 mL)

-

Raney Ni (catalytic amount)

-

Parr apparatus for hydrogenation

Procedure:

-

A solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (2.0 g) in ethanol (10.0 mL) is prepared.

-

A catalytic amount of Raney Ni is added to the solution.

-

The reaction mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen pressure of 50 psi for 2-3 hours.[3]

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by distillation or column chromatography.

Applications in Drug Discovery

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound and its isomers attractive scaffolds for the synthesis of bioactive molecules. These compounds are particularly utilized as key intermediates in the development of enzyme inhibitors.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Fluorinated benzylamines can serve as building blocks for the synthesis of potent and selective PI3K inhibitors.

The diagram below illustrates the PI3K/Akt signaling pathway, a key target in cancer therapy.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors

ACAT is an enzyme responsible for the esterification of cholesterol, a key process in cholesterol metabolism. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. Fluorinated benzylamine derivatives have been explored for the synthesis of ACAT inhibitors.

The following diagram provides a simplified overview of the final stages of cholesterol biosynthesis and the role of ACAT in cholesterol esterification.

Experimental Workflow: Synthesis and Evaluation of a Hypothetical Kinase Inhibitor

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel kinase inhibitor using this compound as a starting material.

Conclusion

This compound and its isomers are readily available and versatile chemical building blocks for drug discovery and development. Their unique fluorine substitution patterns provide medicinal chemists with valuable tools to modulate the properties of lead compounds, particularly in the design of enzyme inhibitors for oncology and metabolic diseases. The synthetic accessibility and the potential for incorporation into diverse molecular scaffolds underscore the importance of these reagents in modern pharmaceutical research.

References

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzylamine: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comprehensive overview of the available technical information for 2-Fluoro-4-(trifluoromethyl)benzylamine and its isomers. Much of the publicly available data pertains to the isomer 4-Fluoro-2-(trifluoromethyl)benzylamine (CAS No. 202522-22-3). While the safety and handling protocols are likely similar, researchers should exercise caution and consult the specific Safety Data Sheet (SDS) for the exact isomer they are using.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science.[1] The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the pharmacokinetic and physicochemical properties of molecules, making this compound a valuable building block in drug discovery and development.[1] Fluorinated benzylamines have been investigated for their potential as antitumor and central nervous system (CNS)-active agents.[1]

This guide summarizes the known safety and handling procedures, provides an example of a synthetic protocol for a closely related isomer, and discusses the limited available information on its biological activity.

Safety and Handling

The following safety and handling information is primarily derived from Safety Data Sheets for the isomer 4-Fluoro-2-(trifluoromethyl)benzylamine . It is imperative to consult the specific SDS for the exact isomer being handled.

Hazard Identification

Signal Word: Danger[2]

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data

| Property | Value |

| Molecular Formula | C₈H₇F₄N |

| Molecular Weight | 193.14 g/mol |

| Boiling Point | 177°C at 760 mmHg |

| Flash Point | 73°C |

| Density | 1.312 g/cm³ |

| Vapor Pressure | 1.04 mmHg at 25°C |

Data for 4-Fluoro-2-(trifluoromethyl)benzylamine[3]

Personal Protective Equipment (PPE) and Handling

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[2]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not inhale vapors or dust.[2]

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) for storage.[4]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Protocols

Synthesis of 4-Fluoro-2-(trifluoromethyl)benzylamine

Reaction: Hydrogenation of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Methodology:

-

To a solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (2.0 g) in ethanol (10.0 mL), add a catalytic amount of Raney Ni.[2]

-

Subject the reaction mixture to hydrogenation in a Parr apparatus under a hydrogen pressure of 50 psi for 2-3 hours.[2]

-

Upon completion of the reaction, filter the mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product, (4-Fluoro-2-(trifluoromethyl)phenyl)methanamine.[2]

Purification:

-

While a specific purification protocol for this compound is not detailed, standard techniques for amines, such as distillation under reduced pressure or column chromatography on silica gel, could be employed.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively studied. However, research on fluorinated benzylamines as a class suggests potential therapeutic applications.

-

Potential as Antitumor and CNS-Active Agents: The inclusion of fluorine and trifluoromethyl groups can enhance the lipophilicity and metabolic stability of compounds, which may allow them to cross the blood-brain barrier and exhibit activity in the central nervous system.[1] Certain derivatives have shown cytotoxicity against human cancer cell lines.[1]

-

Enzyme Inhibition: Some derivatives of fluoro-(trifluoromethyl)benzylamine have been identified as inhibitors of phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of adrenergic neurotransmitters.[1] This suggests a potential mechanism for modulating neurotransmitter levels.

-

Mechanism of Action: The specific mechanism of action for this compound is currently unknown.[1] Further research is needed to elucidate its biological targets and signaling pathway involvement.

Visualizations

General Safety and Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Potential Synthetic Pathway for a Benzylamine Derivative

Caption: A generalized experimental workflow for the synthesis of a fluoro-(trifluoromethyl)benzylamine.

References

2-Fluoro-4-(trifluoromethyl)benzylamine material safety data sheet (MSDS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazardous properties of 2-Fluoro-4-(trifluoromethyl)benzylamine and its close structural isomers. The information is compiled from various supplier safety data sheets to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic amine. While specific data for this exact isomer is limited, the properties of the closely related isomer, 4-Fluoro-2-(trifluoromethyl)benzylamine, are presented below.

| Property | Value | Source |

| CAS Number | 202522-22-3 (for 4-Fluoro-2-(trifluoromethyl)benzylamine) | [1][2][3] |

| Molecular Formula | C8H7F4N | [4][5] |

| Molecular Weight | 193.14 g/mol | [4] |

| Physical State | Liquid | [4] |

| Boiling Point | 177.4°C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [4] |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary hazards are related to its corrosive nature.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1][2][3] |

Hazard Pictogram:

First-Aid Measures

Immediate medical attention is required in case of exposure.[6] The following are general first-aid procedures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2][7] |

The following diagram illustrates the emergency response workflow.

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Handle in a well-ventilated place.[1]

-

Wear suitable protective clothing, including chemical-impermeable gloves, and eye/face protection.[1][3]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Store separately from incompatible materials such as strong oxidizing agents and strong acids.[8]

Accidental Release Measures

In the event of a spill or leak, the following measures should be taken.

Personal Precautions:

-

Evacuate personnel to a safe area.[1]

-

Ensure adequate ventilation.[1]

-

Wear personal protective equipment, including a self-contained breathing apparatus if necessary.[1]

-

Remove all sources of ignition.[1]

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.[1]

-

Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

Containment and Cleanup:

-

Collect the spillage using non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.[6]

-

Use spark-proof tools and explosion-proof equipment.[1]

The logical flow for handling an accidental release is depicted below.

Toxicological Information

-

Acute Toxicity: Swallowing will lead to a strong corrosive effect on the mouth and throat and the danger of perforation of the esophagus and stomach.[2]

-

Skin Corrosion/Irritation: Causes severe skin burns.[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2]

-

Sensitization: No sensitizing effects are known.[2]

-

Germ Cell Mutagenicity: No effects are known.[2]

-

Carcinogenicity: No classification data on the carcinogenic properties of this material is available from the EPA, IARC, NTP, OSHA, or ACGIH.[2]

-

Reproductive Toxicity: No effects are known.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides, and hydrogen fluoride may be produced.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Experimental Protocols

The data presented in this guide is derived from standardized safety testing protocols as required by regulatory bodies for the classification and labeling of chemicals. These protocols, such as those for determining skin and eye corrosivity, are typically based on OECD (Organisation for Economic Co-operation and Development) guidelines. For instance, skin corrosion is often assessed using in vitro methods like the reconstructed human epidermis (RhE) test (OECD Test Guideline 431) or in vivo methods (OECD Test Guideline 404) when necessary. The GHS classifications are derived from the outcomes of these standardized tests.

Disclaimer: This document is intended for informational purposes only and is based on data available for structurally similar compounds. It is not a substitute for a certified Material Safety Data Sheet (MSDS) from the manufacturer. Always consult the specific MSDS for the product you are using and follow all applicable safety guidelines and regulations.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

The Multifaceted Biological Potential of Fluorinated Benzylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzylamine scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking a diverse range of biological activities. This in-depth technical guide explores the significant potential of fluorinated benzylamines across key therapeutic areas, including oncology, infectious diseases, and neurology. By leveraging the unique properties of fluorine, such as its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, researchers have successfully modulated the potency, selectivity, and pharmacokinetic profiles of these compounds. This guide provides a comprehensive overview of their anticancer, antimicrobial, and neurological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Anticancer Activity: Inducing Programmed Cell Death

Fluorinated benzylamine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanism of action is often associated with the induction of apoptosis, or programmed cell death, a critical process in eliminating malignant cells. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various fluorinated benzylamine derivatives and related heterocyclic structures against several human cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Fluorinated Imidazolium Derivative (9a) | HeLa | 0.019 | - | - |

| Fluorinated Imidazolium Derivatives (1e-1g) | HeLa | < 1 | - | - |

| Fluorinated Aminophenylhydrazine (6) | A549 | 0.64 | - | - |

| Cinnamide-Fluorinated Imidazolone (6) | HepG2 | 4.23 | Staurosporine | 5.59 |

| Fluorinated 1-benzylisatins (3a, 3b, 3d) | Various | Moderate | 5-Fluorouracil | - |

Table 1: Summary of in vitro anticancer activity of selected fluorinated compounds.[1][2][3][4]

Signaling Pathway: Intrinsic Apoptosis

A primary mechanism through which fluorinated benzylamines can exert their anticancer effects is the induction of the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The introduction of fluorine atoms into the benzylamine structure has also yielded compounds with significant antimicrobial properties. These agents have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.

Quantitative Antimicrobial Data

The table below presents the MIC values for selected fluorinated benzylamine and related benzimidazole derivatives against various microbial strains.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Fluorinated Benzimidazole (18) | Gram-negative bacteria | 31.25 | - | - |

| 2-(m-fluorophenyl)-benzimidazole (14, 18) | B. subtilis | 7.81 | - | - |

| 4-fluorobenzylamino-carbazole (8) | S. aureus | 16 | Ciprofloxacin | 0.5 |

| 2-fluorobenzylamino-carbazole (6) | S. aureus | 64 | Ciprofloxacin | 0.5 |

| Quino-benzo-diazepine (10a) | S. aureus | 0.37 | Ciprofloxacin | 1.48 |

| Quino-benzo-diazepine (10a) | E. coli | 0.18 | Ciprofloxacin | 0.18 |

Table 2: Summary of in vitro antimicrobial activity of selected fluorinated compounds.[5][6][7]

Neurological Activity: Targeting Monoamine Oxidases

Fluorinated benzylamines have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.[8][] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and neurodegenerative disorders like Parkinson's disease.[] The inhibitory potency is expressed as IC50 values.

Quantitative MAO Inhibition Data

The following table summarizes the in vitro inhibitory activity of various fluorinated compounds against human MAO-A and MAO-B.

| Compound Type | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Fluorobenzyloxy Chalcone (FBZ13) | MAO-B | 0.0053 | > 7547 |

| Fluorobenzyloxy Chalcone (FBZ6) | MAO-B | 0.023 | High |

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 | 19.04 |

| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.979 | - |

| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 | - |

| Pyridazinobenzylpiperidine (S5) | MAO-A | 3.857 | - |

Table 3: Summary of in vitro MAO inhibitory activity of selected fluorinated compounds.[10][11]

Signaling Pathway: Monoamine Oxidase Inhibition

The therapeutic effect of MAO inhibitors stems from their ability to block the degradation of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft.

References

- 1. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. psychscenehub.com [psychscenehub.com]

- 10. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Modern Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine, the most electronegative element, has become a cornerstone in modern medicinal chemistry. Its strategic incorporation into drug candidates can profoundly alter molecular properties, leading to enhanced efficacy, improved pharmacokinetic profiles, and better target selectivity.[1][2][3] Approximately 20% of all commercial drugs contain fluorine, a testament to its utility in overcoming common drug development hurdles.[4] This guide provides a comprehensive technical overview of the multifaceted role of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Section 1: Core Principles of Fluorination in Medicinal Chemistry

The unique properties of the fluorine atom and the carbon-fluorine (C-F) bond are central to its strategic value. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[5][6] This inherent stability is a primary reason for fluorine's use in blocking metabolic "soft spots."[2][7]

Key Physicochemical Effects of Fluorine Substitution:

-

Metabolic Stability: The strength of the C-F bond can prevent oxidative metabolism by cytochrome P450 (CYP) enzymes at the site of fluorination, thereby increasing a drug's half-life and bioavailability.[1][2][5]

-

Binding Affinity: Fluorine can enhance binding to target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[2][8][9] The introduction of fluorine can lead to conformational changes that favor a more bioactive shape for binding.[1][5]

-

Lipophilicity (logP): The effect of fluorine on lipophilicity is highly context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can either increase or decrease it, allowing for fine-tuning of a molecule's ability to cross cell membranes.[4][7][10][11]

-

pKa Modification: As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the pKa of nearby acidic or basic functional groups.[2][7][12] This modulation can alter a drug's ionization state, impacting its solubility, permeability, and target engagement.[5][13]

Section 2: Data-Driven Case Studies

The following tables summarize quantitative data from case studies that illustrate the impact of fluorine on key drug properties.

Enhancing Metabolic Stability and Potency

Strategic fluorination is often employed to block sites of metabolic oxidation. The cholesterol-lowering drug Atorvastatin (Lipitor®) features a para-fluorophenyl group that contributes to its metabolic stability and enhances its binding to the HMG-CoA reductase enzyme.[11]

Table 1: Comparison of Fluorinated vs. Non-Fluorinated Drug Analogs

| Drug/Analog Pair | Key Feature | Target | Metric | Value (Non-Fluorinated) | Value (Fluorinated) | Improvement Factor |

|---|---|---|---|---|---|---|

| Sitagliptin Analog | Trifluoromethyl Group | DPP-4 | IC50 (nM) | 100 | 18 | ~5.5x |

| Celecoxib Analog | Trifluoromethyl Group | COX-2 | IC50 (µM) | 0.4 | 0.04 | 10x |

| Enoxacin Analog | C-6 Fluorine | Bacterial Gyrase | Gyrase Activity | Relative value: 1 | Relative value: 15 | 15x |

Data adapted from medicinal chemistry literature. Absolute values can vary based on specific assay conditions.[2]

The data clearly shows that the introduction of fluorine-containing groups, such as a trifluoromethyl (CF3) group in Sitagliptin (an anti-diabetic) and Celecoxib (an anti-inflammatory), can lead to a significant increase in potency (lower IC50 value).[14][15][16] Similarly, a single fluorine atom in the antibiotic Enoxacin dramatically improves its activity.[2]

Modulating Physicochemical Properties

The effect of fluorine on lipophilicity (logP) and acidity (pKa) is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Property Modulation by Fluorination

| Compound Series | Substitution (R) | logP (Predicted) | pKa (Predicted) |

|---|---|---|---|

| PARP Inhibitor Analog | H | 2.5 | 6.8 |

| PARP Inhibitor Analog | 7-F | 2.7 | 6.5 |

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[17] pKa and logP values are predicted using computational models.

As shown in Table 2, adding a single fluorine atom to an isoquinoline scaffold slightly increases lipophilicity while decreasing the basicity (lowering the pKa) of the molecule.[17] Such subtle changes can be critical for improving oral bioavailability or achieving desired tissue penetration.

Section 3: Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide clear visualizations of complex processes and relationships in drug design.

Metabolic Blocking by Fluorine

Strategically placing a fluorine atom on a site that is susceptible to metabolic oxidation can protect the drug from degradation by CYP enzymes.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine from 2-fluoro-4-(trifluoromethyl)benzonitrile

Abstract

This application note details a robust and efficient protocol for the synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine, a key building block in pharmaceutical and agrochemical research. The synthesis is achieved through the catalytic hydrogenation of 2-fluoro-4-(trifluoromethyl)benzonitrile using Raney® Nickel. This method offers high yield and purity under mild reaction conditions, making it suitable for laboratory and pilot-scale production.

Introduction

Primary amines are crucial functional groups in the development of novel bioactive molecules. Specifically, benzylamines bearing fluorine and trifluoromethyl substituents are of significant interest due to the unique physicochemical properties these moieties impart, such as enhanced metabolic stability and binding affinity. This document provides a detailed experimental procedure for the reduction of the nitrile functionality in 2-fluoro-4-(trifluoromethyl)benzonitrile to the corresponding primary amine, this compound. The protocol is based on the well-established method of catalytic hydrogenation, which is known for its efficiency and clean conversion.

Reaction Scheme

Figure 1: Catalytic hydrogenation of 2-fluoro-4-(trifluoromethyl)benzonitrile to this compound.

Materials and Methods

Materials

-

2-Fluoro-4-(trifluoromethyl)benzonitrile (≥98% purity)

-

Raney® Nickel (slurry in water)

-

Ethanol (anhydrous)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware

-

Parr hydrogenation apparatus or similar high-pressure reactor

Experimental Protocol

A detailed protocol for a similar substrate, 4-fluoro-2-(trifluoromethyl)benzonitrile, has been reported and is adapted here.[1]

-

Catalyst Preparation: Under a nitrogen atmosphere, the Raney® Nickel slurry is washed three times with anhydrous ethanol to remove water.

-

Reaction Setup: To a Parr hydrogenation apparatus vessel, add 2-fluoro-4-(trifluoromethyl)benzonitrile (e.g., 2.0 g) and anhydrous ethanol (e.g., 10 mL).

-

Catalyst Addition: Carefully add a catalytic amount of the washed Raney® Nickel to the reaction vessel.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. The reaction mixture is then stirred at room temperature for 2-3 hours.

-

Work-up: Upon completion, the reaction is carefully depressurized. The reaction mixture is filtered through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel catalyst. The filter cake is washed with a small amount of ethanol.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-4-(trifluoromethyl)benzonitrile | - |

| Product | This compound | - |

| Catalyst | Raney® Nickel | [1] |

| Solvent | Ethanol | [1] |

| Hydrogen Pressure | 50 psi | [1] |

| Reaction Time | 2-3 hours | [1] |

| Temperature | Room Temperature | [1] |

| Expected Yield | >90% (based on similar substrates) | - |

| Purity | High (further purification may be required) | - |

Table 2: Characterization Data for this compound

| Analysis | Expected Result | Reference |

| ¹H NMR (CDCl₃) | δ 7.54 (t, J=7.8 Hz, 1H), 7.34 (d, J=8.7 Hz, 1H), 7.24 (t, J=9.0 Hz, 1H), 3.98 (s, 2H) | [1] |

| MS (ESI+) | [M+H]⁺: 194.03 | [1] |

| Appearance | Colorless to pale yellow oil | - |

| CAS Number | 239087-05-9 | [2] |

Safety Precautions

-

Raney® Nickel is pyrophoric and should be handled with extreme care under an inert atmosphere.

-

Hydrogen gas is highly flammable. The hydrogenation reaction should be conducted in a well-ventilated fume hood with appropriate safety measures.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The catalytic hydrogenation of 2-fluoro-4-(trifluoromethyl)benzonitrile using Raney® Nickel provides an efficient and direct route to this compound. The mild reaction conditions and high potential yield make this protocol a valuable method for researchers in the fields of medicinal chemistry and materials science.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine

Introduction

2-Fluoro-4-(trifluoromethyl)benzylamine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both fluorine and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This document outlines the primary synthetic routes for the preparation of this versatile building block, providing detailed reaction mechanisms, experimental protocols, and comparative data to guide researchers in its efficient synthesis.

Primary Synthetic Routes

Two principal and reliable methods for the synthesis of this compound are:

-

Reductive Amination of 2-Fluoro-4-(trifluoromethyl)benzaldehyde: This is a widely used and highly efficient one-pot reaction. It involves the condensation of the corresponding aldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired benzylamine.

-

Reduction of 2-Fluoro-4-(trifluoromethyl)benzonitrile: This method provides a direct route to the target amine through the reduction of the nitrile functionality. It is a valuable alternative, particularly when the corresponding benzonitrile is more readily available than the benzaldehyde.

A third, less common, but viable route involves:

-

Nucleophilic Substitution of 2-Fluoro-4-(trifluoromethyl)benzyl Halide: This two-step process involves the initial formation of a benzyl halide followed by amination. While effective, it often requires harsher conditions and the handling of lachrymatory benzyl halides.

Route 1: Reductive Amination

This is often the preferred method due to its operational simplicity and high yields. The reaction proceeds by the formation of an imine from 2-fluoro-4-(trifluoromethyl)benzaldehyde and an amine, which is then reduced by a suitable reducing agent.

Reaction Mechanism

The reaction is typically a one-pot process. The aldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the imine to the amine. STAB is favored as it is mild and does not readily reduce the starting aldehyde.[1][2]

Experimental Protocol

-

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde

-

Ammonium acetate (10 equivalents)

-

Sodium triacetoxyborohydride (NaHB(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Glacial acetic acid (optional, as catalyst)

-

-

Procedure:

-

To a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A small amount of acetic acid can be added to catalyze imine formation.[1]

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [1] |

| Purity (post-chromatography) | >98% | |

| Reaction Time | 12-24 hours | |

| Reaction Temperature | Room Temperature |

Route 2: Reduction of Benzonitrile

This method offers a straightforward conversion of the nitrile to the primary amine.

Reaction Mechanism

The nitrile group is reduced to a primary amine using a variety of reducing agents. Catalytic hydrogenation is a common and effective method.

Experimental Protocol

-

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzonitrile

-

Raney Nickel (catalytic amount)

-

Ethanol

-

Hydrogen gas

-

-

Procedure:

-

To a solution of 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, add a catalytic amount of Raney Nickel.[3]

-

Subject the reaction mixture to hydrogenation in a Parr apparatus under 50 psi of hydrogen pressure for 2-3 hours.[3]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | High | [3] |

| Purity | >95% | |

| Reaction Time | 2-3 hours | [3] |

| Reaction Pressure | 50 psi H₂ | [3] |

Visualized Reaction Mechanisms and Workflows

Reductive Amination Workflow

References

Application Notes and Protocols for Parallel Synthesis Utilizing 2-Fluoro-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The building block, 2-Fluoro-4-(trifluoromethyl)benzylamine, offers a unique combination of a fluorine atom and a trifluoromethyl group on a benzylamine scaffold. These features make it an attractive starting material for the construction of compound libraries aimed at identifying novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in parallel synthesis to generate libraries of amides and ureas. These compound classes are prevalent in numerous clinically successful drugs. The protocols provided are designed for solution-phase parallel synthesis, which allows for ease of reaction monitoring and purification.

Key Applications in Drug Discovery

Compound libraries derived from this compound are particularly valuable for screening against various biological targets. The presence of the fluoro and trifluoromethyl groups can lead to compounds with improved properties such as:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.

-

Increased Lipophilicity: The trifluoromethyl group often increases a molecule's ability to cross cellular membranes.

-

Modulated pKa: The electron-withdrawing nature of the substituents can influence the acidity and basicity of nearby functional groups, potentially improving drug-receptor interactions.

Libraries of amides and ureas based on this scaffold are frequently screened for activity as:

-

Kinase Inhibitors: Many kinase inhibitors feature a urea or amide hinge-binding motif. The fluorinated benzylamine moiety can be tailored to interact with specific kinase active sites.

-

GPCR Modulators: Amide and urea derivatives are also found in ligands for G-protein coupled receptors.

-

Enzyme Inhibitors: A broad range of other enzyme classes can be targeted with libraries of this nature.

Parallel Synthesis Workflows

The following sections outline detailed protocols for the parallel synthesis of an amide and a urea library using this compound as a key building block.

Workflow for Parallel Amide Library Synthesis

This workflow describes the coupling of this compound with a diverse set of carboxylic acids.

Caption: Workflow for Parallel Amide Library Synthesis.

Experimental Protocol: Parallel Amide Synthesis

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) at a concentration of 0.2 M.

-

Prepare stock solutions of a diverse library of carboxylic acids in the same solvent at 0.2 M.

-

Prepare a stock solution of a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) at 0.2 M in the chosen solvent.

-

Prepare a stock solution of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) at 0.4 M in the chosen solvent.

-

-

Reaction Setup (in a 96-well plate):

-

To each well, add 100 µL (0.02 mmol) of the this compound stock solution.

-

To each well, add 100 µL (0.02 mmol) of a unique carboxylic acid stock solution.

-

To each well, add 100 µL (0.02 mmol) of the HATU stock solution.

-

To each well, add 100 µL (0.04 mmol) of the DIPEA stock solution.

-

Seal the plate and shake at room temperature for 12-16 hours.

-

-

Workup and Purification:

-

Quench the reactions by adding 200 µL of water to each well.

-

Extract the products using a suitable organic solvent (e.g., ethyl acetate). This can be performed using liquid-liquid extraction techniques adapted for a 96-well format.

-

The crude products can be purified using solid-phase extraction (SPE) or by preparative high-performance liquid chromatography (HPLC).

-

-

Analysis:

-

Confirm the identity and purity of the library members using liquid chromatography-mass spectrometry (LC-MS) and, for select examples, proton nuclear magnetic resonance (¹H NMR) spectroscopy.

-

| Parameter | Value |

| Scale per well | 0.02 mmol |

| Solvent | DCM or DMF |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Reaction Time | 12-16 hours |

| Temperature | Room Temperature |

| Typical Purity (post-purification) | >90% |

Workflow for Parallel Urea Library Synthesis

This workflow details the reaction of this compound with a library of isocyanates.

Caption: Workflow for Parallel Urea Library Synthesis.

Experimental Protocol: Parallel Urea Synthesis

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DCM) at a concentration of 0.2 M.

-

Prepare stock solutions of a diverse library of isocyanates in the same solvent at 0.22 M (a slight excess).

-

-

Reaction Setup (in a 96-well plate):

-

To each well, add 100 µL (0.02 mmol) of the this compound stock solution.

-

To each well, add 100 µL (0.022 mmol) of a unique isocyanate stock solution.

-

Seal the plate and shake at room temperature for 4-8 hours.

-

-

Workup and Purification:

-

If the product precipitates, it can be isolated by filtration and washing with a non-polar solvent like hexane.

-

Alternatively, a scavenger resin (e.g., an amine-functionalized resin) can be added to the wells to react with excess isocyanate. After shaking for a few hours, the resin is filtered off.

-

The solvent is then evaporated to yield the crude product, which is often of sufficient purity for initial screening. Further purification can be achieved by washing the solid product with a suitable solvent.

-

-

Analysis:

-

Confirm the identity and purity of the library members using LC-MS and, for representative examples, ¹H NMR spectroscopy.

-

| Parameter | Value |

| Scale per well | 0.02 mmol |

| Solvent | THF or DCM |

| Isocyanate Stoichiometry | 1.1 equivalents |

| Reaction Time | 4-8 hours |

| Temperature | Room Temperature |

| Typical Purity (post-workup) | >85% |

Application Example: Targeting Kinase Signaling Pathways

Libraries of ureas and amides derived from this compound are well-suited for screening against protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. For instance, such libraries could be screened for inhibitors of the RAF-MEK-ERK signaling pathway, a key cascade in many cancers.

Caption: Inhibition of the RAF-MEK-ERK Pathway.

A library of urea derivatives synthesized from this compound could be screened against RAF or MEK kinases. Compounds that inhibit these kinases would block the downstream signaling cascade, preventing the phosphorylation of ERK and the subsequent activation of transcription factors that drive cancer cell proliferation. The unique substitution pattern of the benzylamine building block can be exploited to achieve potency and selectivity for a particular kinase target.

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of compound libraries for drug discovery. The protocols outlined in this document provide a robust starting point for the generation of diverse amide and urea libraries. The physicochemical properties imparted by the fluorine and trifluoromethyl substituents make these libraries particularly promising for identifying novel modulators of important biological targets, such as protein kinases. The combination of efficient parallel synthesis workflows and targeted library design will continue to be a powerful engine for the discovery of new medicines.

Application Notes and Protocols for the Derivatization of 2-Fluoro-4-(trifluoromethyl)benzylamine for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These characteristics make it an attractive scaffold for the development of novel therapeutic agents. Derivatization of the primary amino group allows for the systematic exploration of the chemical space around this core structure, which is essential for establishing robust Structure-Activity Relationships (SAR). Well-conducted SAR studies can elucidate the key molecular interactions required for biological activity and guide the optimization of lead compounds.

These application notes provide detailed protocols for the derivatization of this compound via common and versatile reactions, including amide bond formation, reductive amination, and the synthesis of urea and thiourea analogs. The provided methodologies and data presentation formats are intended to support researchers in the efficient synthesis and evaluation of compound libraries for drug discovery programs.

Derivatization Strategies for SAR Studies

A general workflow for the derivatization of this compound is outlined below. The primary amine serves as a versatile handle for a variety of chemical transformations.

Derivatization workflow for this compound.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes the formation of an amide bond between this compound and a carboxylic acid using HATU as the coupling agent.

Materials:

-

This compound

-

Carboxylic acid of interest (1.0 - 1.2 equivalents)

-

HATU (1.1 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add this compound (1.0 - 1.2 equivalents) to the solution.

-

Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.

-

Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow for HATU-mediated amide coupling.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines the synthesis of secondary amines via reductive amination of an aldehyde with this compound.[1]

Materials:

-

This compound

-

Aldehyde of interest (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 - 1.2 equivalents) in DCM or DCE, add this compound (1 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of Urea and Thiourea Derivatives

This protocol describes the synthesis of urea or thiourea derivatives by reacting this compound with an isocyanate or isothiocyanate, respectively.[2]

Materials:

-

This compound

-

Isocyanate or Isothiocyanate of interest (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hexanes (for precipitation/trituration)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM.

-

Add the corresponding isocyanate or isothiocyanate (1.0 equivalent) to the solution at room temperature.

-

Stir the resulting mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be purified by trituration with hexanes or by recrystallization. If necessary, purify by flash column chromatography.

Workflow for Urea/Thiourea Synthesis.

Data Presentation for SAR Studies

The following tables are templates for summarizing the data from SAR studies. The data presented here is illustrative to demonstrate the format and is not based on actual experimental results for the target compound.

Table 1: SAR of Amide Derivatives

| Compound ID | R-Group | Yield (%) | Target Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |

| 1a | Phenyl | 85 | 5.2 | >50 | >9.6 |

| 1b | 4-Methoxyphenyl | 82 | 10.8 | >50 | >4.6 |

| 1c | 4-Chlorophenyl | 88 | 2.1 | 45.3 | 21.6 |

| 1d | 4-Nitrophenyl | 75 | 1.5 | 22.1 | 14.7 |